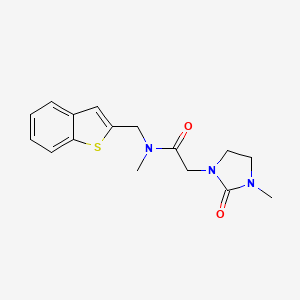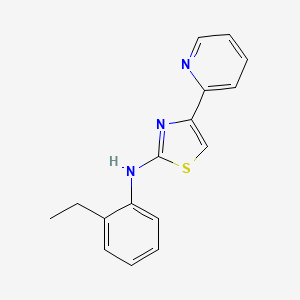![molecular formula C20H19N3O3 B5668905 N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]chromane-3-carboxamide](/img/structure/B5668905.png)
N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]chromane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]chromane-3-carboxamide is a compound of interest due to its structural uniqueness, which combines an oxadiazole ring with a chromane backbone. This combination is noteworthy in medicinal chemistry for its potential biological activities.
Synthesis Analysis
The synthesis of compounds related to N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]chromane-3-carboxamide typically involves one-pot reactions or multi-step synthetic routes that integrate oxadiazole and chromane moieties. For instance, compounds with similar structures have been synthesized through ring conversion reactions or by condensation/cyclization reactions involving specific precursors like carboxylic acids and diamines in the presence of reagents like Trimethylsilyl Polyphosphate (PPSE) (Latthe & Badami, 2007); (Soselia et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds incorporating oxadiazole and chromane or related heterocyclic structures is determined using spectroscopic techniques like IR, NMR, and sometimes X-ray crystallography. These analyses reveal the configurations, conformations, and substituent effects on the overall molecular architecture (Gein et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]chromane-3-carboxamide and similar compounds often involves interactions at the oxadiazole ring, which can participate in various chemical transformations. These include electrophilic substitutions, cyclizations, and condensations, offering pathways to diverse derivatives with potential enhanced biological activities (Shajari et al., 2015).
properties
IUPAC Name |
N-[[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-22-19(23-26-13)15-8-6-14(7-9-15)11-21-20(24)17-10-16-4-2-3-5-18(16)25-12-17/h2-9,17H,10-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGSXJREOPTTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)CNC(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-ethyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B5668830.png)
![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5668843.png)
![4-methylphenyl 4-[(2,5-dimethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5668850.png)
![3-[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]benzoic acid](/img/structure/B5668856.png)
![2-(3-methoxypropyl)-8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5668859.png)

![4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5668880.png)

![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5668898.png)
![N-{(3R*,4S*)-1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5668912.png)
![4-[3-(4,5-dimethyl-1,3-thiazol-2-yl)benzyl]morpholine](/img/structure/B5668916.png)

![1-cyclohexyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B5668921.png)
